molecular formula C7H8ClNO3 B103986 Ethyl 5-chloro-3-methylisoxazole-4-carboxylate CAS No. 3356-94-3

Ethyl 5-chloro-3-methylisoxazole-4-carboxylate

Cat. No.: B103986
CAS No.: 3356-94-3
M. Wt: 189.59 g/mol
InChI Key: UGTFATLKCZMRGT-UHFFFAOYSA-N
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Comparison with Similar Compounds

Ethyl 5-chloro-3-methylisoxazole-4-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Biological Activity

Ethyl 5-chloro-3-methylisoxazole-4-carboxylate (ECMC) is a heterocyclic compound with notable biological activities that have garnered attention in medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity of ECMC, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

ECMC has the molecular formula C7H8ClN2O3C_7H_8ClN_2O_3 and a molecular weight of approximately 194.6 g/mol. The compound features an isoxazole ring with a chlorine atom at the 5-position and an ethyl ester functional group, contributing to its unique reactivity and biological properties.

Biological Activities

Research indicates that ECMC exhibits a variety of biological activities:

  • Antimicrobial Properties : Studies suggest that ECMC has potential antibacterial and antifungal activities. Its structure allows it to interact with microbial targets, although specific mechanisms remain to be fully elucidated .
  • Inhibition of Cytochrome P450 Enzymes : ECMC has been identified as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2. This inhibition can significantly affect drug metabolism, potentially leading to altered pharmacokinetics for co-administered drugs.
  • Anti-inflammatory Effects : Preliminary studies indicate that ECMC may possess anti-inflammatory properties, making it a candidate for further investigation in inflammatory disease models.

The mechanism by which ECMC exerts its biological effects involves several pathways:

  • Interaction with Enzymes : As a CYP1A2 inhibitor, ECMC can modulate the metabolism of various drugs, which is critical for understanding its role in pharmacotherapy.
  • Nucleophilic Reactivity : The compound's ethyl ester group enhances its nucleophilic character, allowing it to participate in various chemical reactions that can lead to the formation of bioactive derivatives.

Research Findings and Case Studies

Numerous studies have explored the biological activity of ECMC. Below is a summary of key findings:

StudyFocusFindings
Chandra et al. (2013)Synthesis and characterizationDemonstrated the synthesis of isoxazole derivatives with various biological activities, including potential anticancer effects .
MDPI Study (2022)Antimicrobial activityFound that ECMC exhibited significant antibacterial activity against several strains, suggesting its potential as an antimicrobial agent .
BenchChem ResearchPharmacological interactionsHighlighted the role of ECMC in influencing drug metabolism through CYP enzyme inhibition, emphasizing its relevance in drug design.

Applications in Medicinal Chemistry

ECMC serves as a versatile building block in medicinal chemistry:

  • Drug Development : Its ability to modify metabolic pathways makes it valuable for designing new pharmaceuticals.
  • Agrochemicals : Due to its antimicrobial properties, ECMC is also being explored for applications in agricultural chemistry.

Properties

IUPAC Name

ethyl 5-chloro-3-methyl-1,2-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO3/c1-3-11-7(10)5-4(2)9-12-6(5)8/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGTFATLKCZMRGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(ON=C1C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60510054
Record name Ethyl 5-chloro-3-methyl-1,2-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60510054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3356-94-3
Record name Ethyl 5-chloro-3-methyl-1,2-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60510054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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